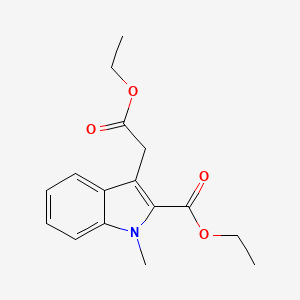

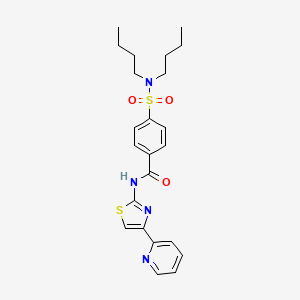

3-(2-乙氧基-2-氧代乙基)-1-甲基-1H-吲哚-2-羧酸乙酯

描述

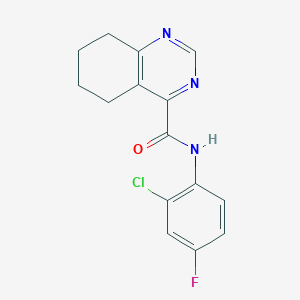

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the creation of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . This compound is also involved in the synthesis of indole derivatives, which are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of this compound involves the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethynyl and ethoxy-carbonyloxy derivatives . Another approach includes the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride, although the structure of the product was later revised based on NMR and MS data . Additionally, ethyl pyrrole-2-carboxylate has been used as a starting material for indole synthesis, leading to various functionalized indoles .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 1-acetyl-1H-indole-3-carboxylate, has been characterized by planarity in the aromatic ring system and the presence of directional intermolecular interactions in the crystal structure, such as C-H...O interactions and π-π stacking .

Chemical Reactions Analysis

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate and its derivatives have been shown to undergo various chemical reactions. For instance, they can behave as alkylating agents with nucleophiles like piperidine, with the reaction being sensitive to steric effects . Moreover, the compound has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing high regioselectivity . Reactions with alcohols in the presence of concentrated aqueous HCl have also been reported, leading to 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate are not detailed in the provided papers, related compounds have been studied. For example, the antiviral activity of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives against various viruses has been evaluated, although most did not show significant activity . The crystallographic data of similar compounds have provided insights into their molecular conformations and intermolecular interactions .

科学研究应用

合成嘧啶并[4,5-b]吲哚和喹啉衍生物

3-(2-乙氧基-2-氧代乙基)-1-甲基-1H-吲哚-2-羧酸乙酯可用作合成一系列新的2-氧代-1,2,4,9-四氢-3H-嘧啶并[4,5-b]吲哚衍生物和4-羟基喹啉-2,3-二羧酸二乙酯的前体。此过程涉及分子内环化,通过从双(酰基叠氮化物)中间体制备具有酰基叠氮化物和异氰酸酯官能团的关键底物来促进目标环系的形成(Tolga Kaptı, Çağatay Dengiz, & M. Balcı, 2016)。

用于传感应用的光物理性质

已研究了与3-(2-乙氧基-2-氧代乙基)-1-甲基-1H-吲哚-2-羧酸乙酯相关的4-氮杂吲哚衍生物在不同溶剂中的光物理性质。该化合物表现出逆溶剂变色和高量子产率,表明其作为生物或分析传感器和光电器件中标记剂的潜在应用(Ebru Bozkurt & Ş. D. Doğan, 2018)。

烷基化和酰胺化反应

该化合物已被证明可以作为烷基化试剂与亲核试剂(如哌啶和2-甲基哌啶)反应。该反应对空间位阻效应敏感,并可能导致酯官能团的酰胺化,其中2-乙氧基被优先攻击。这展示了该化合物有机合成和功能化反应中的多功能性(A. Deberly, D. Abenhaim, & J. Bourdais, 1975)。

抗癌研究和耐药性

在抗癌研究中,已经研究了2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色满-3-羧酸乙酯的衍生物克服癌细胞中耐药性的能力。已发现这些化合物与多种癌症疗法协同作用,表明它们作为治疗具有多重耐药性的癌症的有效药物的潜力(S. Das et al., 2009)。

转化为噻唑并[5,4-c]吡啶衍生物

该化合物还已被转化为5-取代的2-氨基-4-氧代-4,5-二氢噻唑并[5,4-c]吡啶-7-羧酸盐,证明了其作为多功能合成中间体生成具有潜在生物活性的噻唑并吡啶衍生物的效用(A. Albreht et al., 2009)。

属性

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMPYFWJOMTTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)